2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate
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Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal and ammonia, followed by nitration to introduce the nitro group at the 5-position.
Alkylation: The nitroimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group at the 1-position.
Carbamoylation: The final step involves the reaction of the alkylated nitroimidazole with 4-methylbenzoyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various reduced forms of the nitroimidazole.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components . The imidazole ring also contributes to its binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antimicrobial agent.
Ornidazole: Similar to metronidazole and used for its antimicrobial effects.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl 4-methylbenzoylcarbamate is unique due to its specific structural features, such as the presence of the 4-methylbenzoylcarbamate moiety, which may enhance its biological activity and specificity compared to other nitroimidazole derivatives .
Properties
Molecular Formula |
C15H16N4O5 |
---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(4-methylbenzoyl)carbamate |
InChI |
InChI=1S/C15H16N4O5/c1-10-3-5-12(6-4-10)13(20)17-15(21)24-8-7-18-11(2)9-16-14(18)19(22)23/h3-6,9H,7-8H2,1-2H3,(H,17,20,21) |
InChI Key |
ZMLDPBUXPZYIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)OCCN2C(=CN=C2[N+](=O)[O-])C |
solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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